molecular formula C5H10FNO B2614427 trans-3-Fluoropiperidin-4-ol CAS No. 955082-95-8

trans-3-Fluoropiperidin-4-ol

Cat. No.: B2614427
CAS No.: 955082-95-8
M. Wt: 119.139
InChI Key: BZSUXEBLJMWFSV-RFZPGFLSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-3-Fluoropiperidin-4-ol, also known as trans-3-Fluoro-4-hydroxypiperidine, is a useful research chemical . It has a CAS number of 955082-95-8 and a linear formula of C5H10FNO .


Molecular Structure Analysis

The molecular formula of this compound is C5H10FNO . Its average mass is 119.137 Da and its monoisotopic mass is 119.074638 Da .

Scientific Research Applications

Enantioselective Synthesis and Medicinal Chemistry Building Blocks

One of the key areas of application for trans-3-Fluoropiperidin-4-ol is in the enantioselective synthesis of cis-3-fluoropiperidin-4-ol, which serves as a crucial building block in medicinal chemistry. The development of an enantioselective route to both enantiomers of this compound has been reported, employing an enantioselective fluorination methodology. This process takes advantage of modified cinchona alkaloid catalysts or commercially available primary amines, leading to the production of enantiopure materials through crystallization. Such advancements underscore the compound's significance in synthesizing biologically active molecules with precise stereochemical control (Shaw et al., 2013).

Dynamic Kinetic Resolution and Synthesis of 4-Fluoropiperidines

Further research has demonstrated the utility of this compound in dynamic kinetic resolution processes, leading to the synthesis of important medicinal chemistry intermediates. For example, the Noyori reduction of racemic 1-Boc-3-fluoropiperidin-4-one under dynamic kinetic resolution conditions resulted in a single cis enantiomer with both diastereo- and enantioselectivity over 90%. This method allows for the generation of medicinal chemistry building blocks on a multi-gram scale, highlighting the compound's versatility in producing enantiomerically enriched products (LePaih et al., 2021).

Conformational Analysis and Physicochemical Properties

The study of 3-amino- and 3-amidofluoropiperidines synthesized through the ring enlargement of prolinols has revealed insights into the physicochemical properties of fluorinated piperidines. These studies have shown that fluorination affects the pKa and lipophilicity of the compounds, with minimal impact on the pKa due to conformational changes induced by fluorine atoms. Such research is crucial for understanding how modifications in fluoropiperidines can influence their biological activity and interaction with biological targets (Orliac et al., 2014).

Properties

IUPAC Name

(3R,4R)-3-fluoropiperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO/c6-4-3-7-2-1-5(4)8/h4-5,7-8H,1-3H2/t4-,5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSUXEBLJMWFSV-RFZPGFLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]([C@@H]1O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.